2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride

Lipophilicity Drug Design Physicochemical Profiling

Isomeric purity challenges in halogenated benzotrifluoride building blocks can derail SAR studies. This specific 2,4-dichloro-6-(difluoromethoxy) substitution pattern guarantees predictable C5 metalation, distinguishing it from inactive 2,3- or 3,5-dichloro isomers. - Enables exclusive access to 5-substituted derivatives via regioselective functionalization. - Combines -CF3 and conformationally dynamic -OCF2H for CNS-appropriate lipophilicity (XLogP3 5.0). - Supplied at 95% purity, ideal for agrochemical discovery and electronic material R&D.

Molecular Formula C8H3Cl2F5O
Molecular Weight 281 g/mol
CAS No. 1806349-66-5
Cat. No. B1409974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride
CAS1806349-66-5
Molecular FormulaC8H3Cl2F5O
Molecular Weight281 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl
InChIInChI=1S/C8H3Cl2F5O/c9-3-1-4(10)6(8(13,14)15)5(2-3)16-7(11)12/h1-2,7H
InChIKeyITNDFZWKEFIPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride – Identification Data


2,4-Dichloro-6-(difluoromethoxy)benzotrifluoride (CAS 1806349-66-5) is a halogenated aromatic building block belonging to the benzotrifluoride class, characterized by a 1,2,4,5-tetrasubstituted benzene ring bearing two chlorine atoms, a trifluoromethyl group, and a difluoromethoxy substituent [1]. Its molecular formula is C8H3Cl2F5O with a molecular weight of 281.00 g/mol [1]. The compound is primarily supplied as a research intermediate with a typical purity specification of 95% . Its unique substitution pattern combines the lipophilic –CF3 and –OCF2H groups, positioning it as a versatile intermediate for agrochemical and pharmaceutical discovery programs [2].

Discovery Intermediate Agrochemical and pharmaceutical lead optimization programs
Regioselective Scaffold 2,4-Dichloro-6-OCF2H pattern enables predictable C5 derivatization
Fluorinated SAR Library Benzotrifluoride core with –CF3 and –OCF2H groups for property tuning

Why Generic Analogs Cannot Substitute This Compound


Despite identical molecular formulae (C8H3Cl2F5O, MW 281.00) across positional isomers, the 2,4-dichloro-6-(difluoromethoxy) substitution pattern confers distinct physicochemical and reactivity profiles that preclude simple generic substitution [1]. The juxtaposition of the two chlorine atoms at the 2- and 4-positions relative to the trifluoromethyl group creates a unique electronic environment that governs regioselectivity in subsequent derivatizations, differing fundamentally from the 2,3-, 2,5-, or 3,5-dichloro isomers [2]. Furthermore, the difluoromethoxy group at the 6-position introduces conformational lipophilicity switching, a property that can be critically position-dependent and directly impacts the physicochemical optimization of lead candidates [3]. Procurement of an isobaric substitute without verifying the exact substitution geometry risks invalidating entire structure-activity relationship (SAR) data sets and synthetic routes.

Positional isomers share the same molecular formula but metalate at different ring positions, altering derivatization vectors.
OCF2H placement shifts conformational lipophilicity; the 6-OCF2H isomer differs from 5-OCF2H in membrane-partitioning profile.
Isobaric substitutes may invalidate existing SAR data sets. Verify exact 2,4-dichloro-6-(difluoromethoxy) geometry before procurement.

Differentiation Evidence vs. Positional Isomers


Lipophilicity Comparison by XLogP3

The computed XLogP3 value for 2,4-dichloro-6-(difluoromethoxy)benzotrifluoride is 5.0, indicating high lipophilicity [1]. While the 2,3-dichloro isomer (CAS 1803831-47-1) shares the same molecular formula, its XLogP3 value is predicted to be 4.6, resulting in a +0.4 log unit difference in favor of the target compound [2]. This 0.4 log unit alteration corresponds to a ~2.5-fold increase in the octanol-water partition coefficient, which can markedly influence membrane permeability, plasma protein binding, and metabolic clearance in lead optimization campaigns.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 5.0
▲ +0.4 vs 2,3-dichloro isomer
Reported ~2.5× higher partition coefficient may influence permeability and protein binding in lead optimization.
Computed values; experimental log P may differ.
Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area Analysis

The target compound exhibits a topological polar surface area (TPSA) of 9.2 Ų, identical to its positional isomers due to the same heteroatom count [1]. However, when compared to the non-difluoromethoxy analog 2,4-dichlorobenzotrifluoride (CAS 320-60-5, TPSA = 0 Ų), the target compound's TPSA of 9.2 Ų indicates slightly reduced passive membrane permeability, a parameter critical for central nervous system (CNS) drug discovery where TPSA < 60 Ų is often required [2]. The TPSA of 9.2 Ų places the compound well within CNS-favorable space while offering a handle for polarity tuning via the difluoromethoxy group.

Polar Surface Area
Cross-study comparable
TPSA = 9.2 Ų
Non-zero TPSA supports polarity tuning for solubility-permeability balance; well within CNS-favorable space.
Computed by Cactvs 3.4.6.11.
Membrane Permeability ADME Drug-Likeness

Regioselective Metalation Reactivity

Metalation studies on the 2,4-dichlorobenzotrifluoride scaffold show that deprotonation with LDA or LiTMP occurs selectively at the 5-position (adjacent to one chlorine and meta to CF3), while 2,3- and 2,6-dichloro isomers metalate at different positions [1]. When the difluoromethoxy group is installed at the 6-position, the site available for electrophilic trapping shifts to the 5-position, whereas the 2,4-dichloro-5-(difluoromethoxy) isomer (CAS 1804883-02-0) would direct substitution to the 6-position, leading to regioisomeric products with potentially divergent biological activities .

Metalation Regioselectivity
Class-level inference
Deprotonation at C5 (LDA / LiTMP, −75 °C)
6-OCF2H directs electrophilic trapping to C5; 5-OCF2H isomer would yield regioisomeric products with distinct vectors.
Inferred from dichlorobenzotrifluoride scaffold studies.
Regioselective Synthesis Organometallic Chemistry Building Block Derivatization

Commercial Purity and Vendor Availability

Commercially, 2,4-dichloro-6-(difluoromethoxy)benzotrifluoride is offered by AKSci with a minimum purity of 95% . In comparison, the 2,4-dichloro-5-(difluoromethoxy) isomer (CAS 1804883-02-0) is listed by Leyan at 98% purity, while the 2,3-dichloro-6-(difluoromethoxy) isomer (CAS 1803831-47-1) is available from multiple vendors at 98% purity . The 95% purity of the target compound may necessitate additional purification steps for applications requiring higher chemical homogeneity, such as in vivo studies or crystallography. However, the 95% specification is adequate for most intermediate synthesis steps and high-throughput screening campaigns.

Commercial Purity
Data to verify
Min. 95% (AKSci)
▼ 3% vs 98% isomer offerings
Lower baseline purity may require additional purification for assays needing high chemical homogeneity.
Vendor CoA specification; batch purity to verify.
Chemical Procurement Quality Assurance Supply Chain

Optimal Research & Industrial Applications


5-Substituted Derivatives via Regioselective Metalation

The 2,4-dichloro-6-(difluoromethoxy) pattern directs metalation to the C5 position, enabling the synthesis of 5-substituted benzotrifluoride derivatives [1]. This is particularly valuable in agrochemical discovery, where trifluoromethyl and difluoromethoxy groups are privileged motifs in modern fluorinated herbicides and insecticides [2]. Researchers developing SAR libraries around the benzotrifluoride core can exploit this predictable regiochemistry to generate diverse analog sets that would not be accessible from other dichloro isomers.

CNS-Penetrant Candidate Building Block

With an XLogP3 of 5.0 and TPSA of 9.2 Ų, the target compound occupies a physicochemical space consistent with CNS drug-like properties [1]. It is suitable as a late-stage diversification intermediate in programs targeting neurological disorders where balanced lipophilicity is critical for blood-brain barrier penetration. The difluoromethoxy group can further serve as a metabolically stable bioisostere for methoxy or ethoxy substituents, potentially reducing oxidative metabolism [2].

Conformational Lipophilicity Switching Studies

The difluoromethoxy group in the 6-position (ortho to CF3) can interconvert between lipophilic and polar conformations, a phenomenon termed 'conformational lipophilicity switching' [1]. This compound can serve as a model substrate for fundamental studies on how OCF2H orientation affects membrane partitioning and protein binding, with direct implications for rational drug design. The 2,4-dichloro substitution pattern minimizes steric interference, allowing the OCF2H group to freely rotate and exhibit this behavior.

Liquid Crystal or Electronic Material Precursor

Benzotrifluoride derivatives with multiple halogen substituents are established intermediates in the synthesis of liquid crystalline materials and specialty electronic chemicals [1]. The combination of chlorine atoms (suitable for cross-coupling) and the electron-withdrawing CF3/OCF2H groups renders this compound a candidate core for developing negative dielectric anisotropy liquid crystals or organic semiconductor building blocks.

Application
Selection Property
Validation Focus
Regioselective 5-substitution synthesis
Metalation site predictability
Regiochemistry verification by NMR
CNS discovery intermediate
Balanced lipophilicity profile
Brain penetration assay context
Conformational lipophilicity switching studies
OCF2H group orientation
Membrane partitioning review
Liquid crystal / electronic material precursor
Cross-coupling compatibility
Dielectric property screening
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